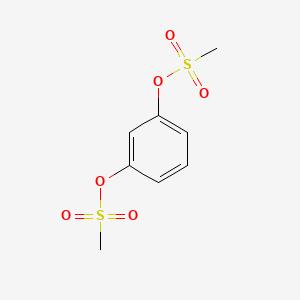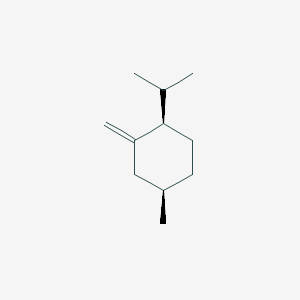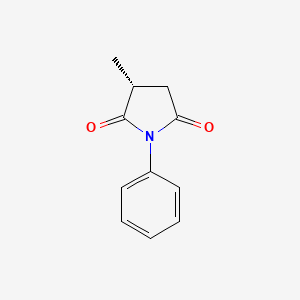![molecular formula C16H18FN5O3 B14150263 1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 304879-98-9](/img/structure/B14150263.png)
1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core substituted with a 4-fluorobenzyl group and a hydroxyethylamino group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the purine core.
Attachment of the hydroxyethylamino group: This is usually done through reductive amination or similar reactions where an amino group is introduced and subsequently modified to include the hydroxyethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the purine core or the substituents.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzyl ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine: This compound shares the 4-fluorobenzyl and hydroxyethyl groups but has a piperazine core instead of a purine core.
1-(4-fluorobenzyl)-4-(tetrahydrofuran-2-yl)methylpiperazine: Another similar compound with a different core structure and additional functional groups.
Uniqueness
1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the purine core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
CAS番号 |
304879-98-9 |
|---|---|
分子式 |
C16H18FN5O3 |
分子量 |
347.34 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18FN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) |
InChIキー |
OBPOGCCJOJCFBF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C |
溶解性 |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)





